

A Comparative Analysis of the Melting Point of Tricyclohexylmethanol

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Compound of Interest

Compound Name: *Tricyclohexylmethanol*

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This guide provides a comparative analysis of the melting point of purified **Tricyclohexylmethanol** against its structural analogs, Dicyclohexylmethanol and Cyclohexylmethanol. The objective is to illustrate the impact of molecular structure on the melting point, a critical physical property for material characterization and purity assessment in research and drug development.

Data Summary

The melting points of **Tricyclohexylmethanol** and its related compounds are summarized in the table below. The data highlights a clear trend: the melting point increases with the addition of cyclohexyl groups, which can be attributed to increased molecular weight and van der Waals forces, leading to a more stable crystal lattice that requires more energy to overcome.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Cyclohexylmethanol	C ₇ H ₁₄ O	114.19	-43[1][2]
Dicyclohexylmethanol	C ₁₃ H ₂₄ O	196.33	58 - 64[3][4][5]
Tricyclohexylmethanol	C ₁₉ H ₃₄ O	278.47	94 - 96

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of a solid organic compound such as **Tricyclohexylmethanol** using the capillary method.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

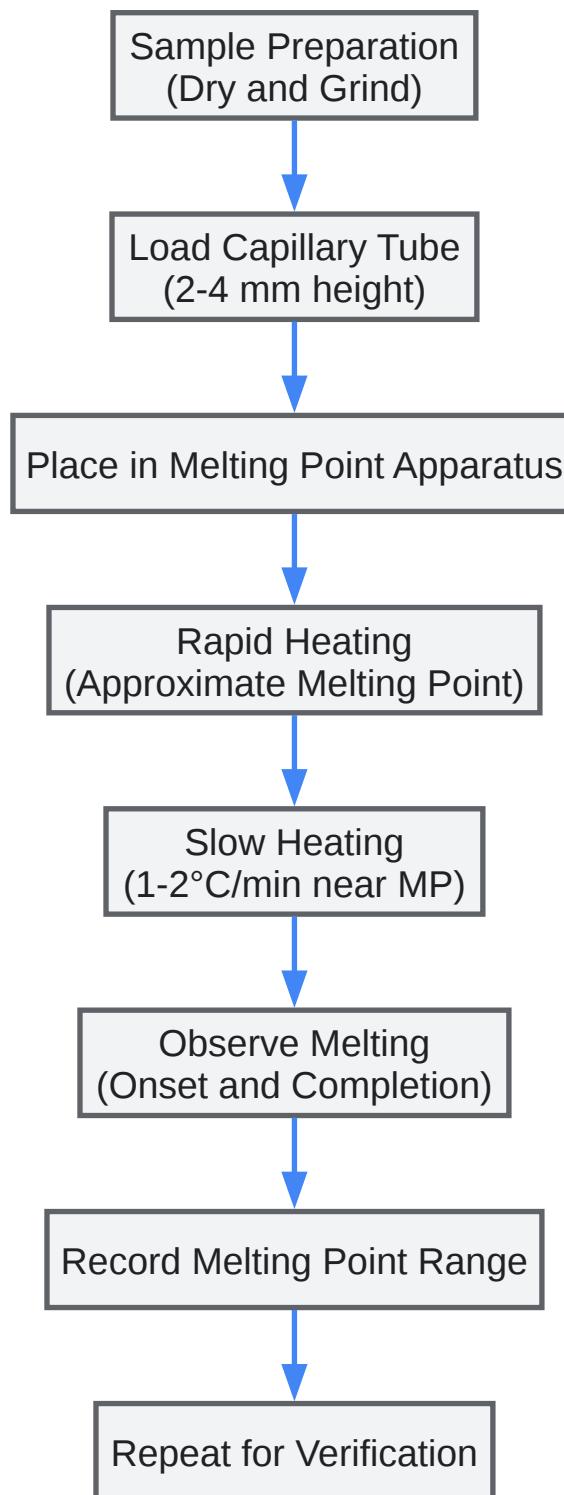
Procedure:

- Sample Preparation:
 - Ensure the purified **Tricyclohexylmethanol** sample is completely dry to avoid melting point depression caused by residual solvent.
 - Grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube:
 - Press the open end of a capillary tube into the powdered sample.
 - Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.
 - The packed sample height should be approximately 2-4 mm.
- Melting Point Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

- Allow the apparatus to cool to at least 20°C below the approximate melting point.
- Prepare a new sample and place it in the apparatus.
- Set the heating rate to 1-2°C per minute when the temperature is about 15°C below the expected melting point.[\[6\]](#)
- Observation and Recording:
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
 - The melting point is reported as a range from the onset to the completion of melting.
- Verification:
 - Repeat the measurement with a fresh sample to ensure the results are reproducible. The results should agree within 0.5°C.[\[7\]](#)

Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a purified solid sample.

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